6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine
Description
6-(Difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine is a fluorinated pyrimidine derivative with a molecular formula of C₁₃H₁₂F₃N₃ (MW: 267.26 g/mol). The compound features:
- A pyrimidine core substituted with a difluoromethyl group at position 6, a methyl group at position 2, and an amine group at position 4 linked to a 3-fluoro-4-methylphenyl moiety.
- The difluoromethyl group enhances metabolic stability and lipophilicity, while the 3-fluoro-4-methylphenyl substituent contributes to target-binding specificity and solubility modulation .
This compound is part of a broader class of pyrimidine derivatives investigated for their biological activities, including antimicrobial and kinase inhibition properties .
Properties
IUPAC Name |
6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3/c1-7-3-4-9(5-10(7)14)19-12-6-11(13(15)16)17-8(2)18-12/h3-6,13H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMIQIWGNPVTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2)C(F)F)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Attachment of the Fluoro-Methylphenyl Group: The fluoro-methylphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the fluoro-methylphenyl group and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Impact of Fluorination :
- The difluoromethyl group in the target compound provides a balance between electronegativity and steric bulk, improving metabolic resistance compared to trifluoromethyl analogs (e.g., in ), which are more electron-withdrawing but bulkier .
- The 3-fluoro-4-methylphenyl group enhances target affinity through hydrophobic interactions, contrasting with 4-methoxyphenyl derivatives (e.g., ) that rely on hydrogen bonding .
Synthetic Efficiency :
- The target compound’s synthesis likely follows nucleophilic aromatic substitution, similar to (96.79% yield), but differs from Suzuki-coupled triazolopyrimidines (e.g., ).
Biological Performance :
Biological Activity
6-(Difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with difluoromethyl and fluoroaryl groups, which are known to influence its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown promising results against various cancer cell lines. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in human cancer cell lines such as HeLa and CaCo-2, with IC50 values ranging from 1.143 µM to 9.27 µM depending on the specific derivative and cell line tested .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 2.76 |
| Compound B | CaCo-2 | 9.27 |
| Compound C | OVXF 899 | 1.143 |
Inhibition of Enzymatic Activity
The compound's mechanism of action may involve the inhibition of specific enzymes associated with tumor growth and proliferation. Notably, pyrimidine derivatives have been reported to inhibit histone deacetylases (HDACs), specifically HDAC6, which plays a crucial role in cancer progression and neurodegenerative diseases .
Table 2: Enzyme Inhibition Potency
Study on Antitumor Efficacy
In a study evaluating the antitumor efficacy of pyrimidine derivatives, researchers identified that certain modifications led to enhanced selectivity and potency against renal cancer cells. The derivative with the difluoromethyl group demonstrated superior activity compared to non-fluorinated counterparts, suggesting that fluorination may enhance binding affinity to target proteins involved in tumor growth regulation .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of similar compounds. Research has shown that pyrimidine derivatives can activate Nrf2 pathways, which are crucial for cellular defense against oxidative stress—an important factor in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
